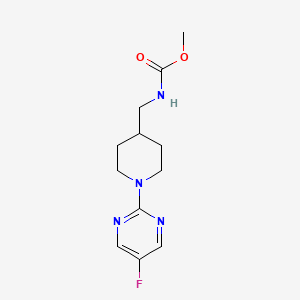
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate, also known as MFC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. MFC is a carbamate derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has been studied for its potential applications in medicine and agriculture. In medicine, Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has been found to have antitumor and antiviral properties. It has also been shown to inhibit acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This makes Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
In agriculture, Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has been studied for its ability to inhibit the growth of fungi and bacteria that cause plant diseases. It has also been shown to enhance the growth and yield of crops such as rice and wheat.
Mecanismo De Acción
The mechanism of action of Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. In cancer cells, Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and cell division. This leads to the death of cancer cells. In Alzheimer's disease, Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has been found to have a variety of biochemical and physiological effects. In cancer cells, Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the growth and migration of cancer cells. In Alzheimer's disease, Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has been shown to improve cognitive function and memory. In agriculture, Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has been shown to inhibit the growth of fungi and bacteria that cause plant diseases, leading to improved crop yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to its use. Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is toxic in high doses, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate. In medicine, further studies are needed to determine its potential as a treatment for Alzheimer's disease and other neurological disorders. In agriculture, more research is needed to determine its effectiveness in controlling plant diseases and improving crop yield. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop new synthesis methods that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves several steps, including the reaction of 5-fluoropyrimidine-2-carboxylic acid with piperidine to form 1-(5-fluoropyrimidin-2-yl)piperidine. This intermediate is then reacted with formaldehyde and methylamine to form Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate. The final product is obtained through purification and isolation techniques such as chromatography and recrystallization.
Propiedades
IUPAC Name |
methyl N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2/c1-19-12(18)16-6-9-2-4-17(5-3-9)11-14-7-10(13)8-15-11/h7-9H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOLLRYZKFQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

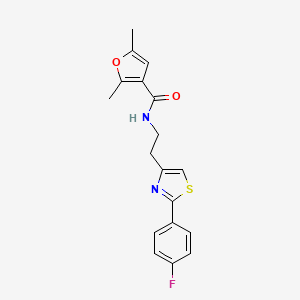
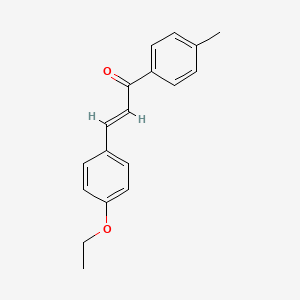
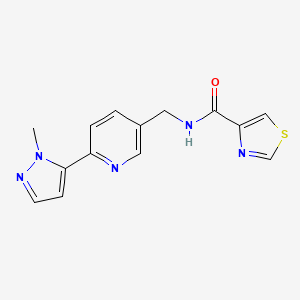
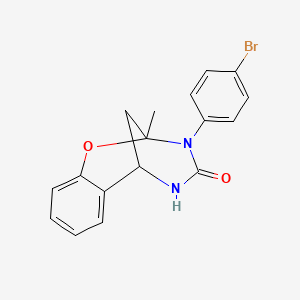
![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)
![7-ethyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580183.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)
![2-Cyclopentyloxy-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylacetamide](/img/structure/B2580187.png)
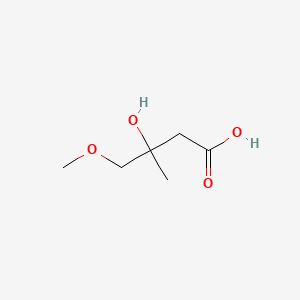
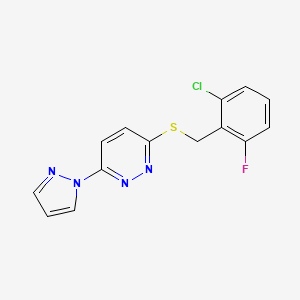
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2580192.png)
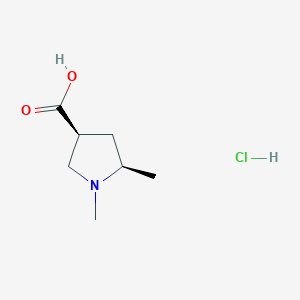
![Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2580195.png)
![(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2580196.png)